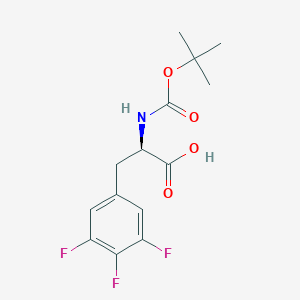
Boc-D-3,4,5-trifluorophenylalanine
説明
Boc-D-3,4,5-trifluorophenylalanine is a derivative of phenylalanine, one of the essential amino acids, which has been modified to include trifluoromethyl groups on the aromatic ring and a tert-butoxycarbonyl (Boc) protective group on the amino group. This modification is designed to enhance the molecule's chemical properties, making it suitable for use in peptide synthesis and pharmaceutical research. Although the provided papers do not directly discuss Boc-D-3,4,5-trifluorophenylalanine, they do provide insights into similar Boc-protected amino acids and their synthesis.
Synthesis Analysis
The synthesis of Boc-protected amino acids is a critical step in the production of peptides for pharmaceutical applications. Paper describes a large-scale synthesis of a Boc-protected d-phenylalanine derivative, which is relevant to the synthesis of Boc-D-3,4,5-trifluorophenylalanine. The process involves asymmetric hydrogenation and several other steps, including mesylation/displacement and basic hydrolysis, to introduce the Boc group and remove other protecting groups. Paper discusses the synthesis of 15N-labelled chiral Boc-amino acids, which demonstrates the versatility of Boc-protected amino acids in synthesizing labeled compounds for research purposes.
Molecular Structure Analysis
The molecular structure of Boc-D-3,4,5-trifluorophenylalanine would include a trifluoromethyl group on the aromatic ring, which can significantly affect the molecule's electronic properties and reactivity. The Boc group provides steric protection to the amino group, making it inert to certain reactions during peptide synthesis. The papers provided do not specifically analyze the molecular structure of Boc-D-3,4,5-trifluorophenylalanine, but the principles of steric and electronic effects discussed can be applied to this molecule.
Chemical Reactions Analysis
Boc-protected amino acids are used in peptide synthesis because the Boc group can be selectively removed under acidic conditions without affecting the peptide chain. Paper mentions the use of Boc-protected amino acid derivatives in the solid-phase synthesis of peptides, which is a common technique in synthesizing complex peptides. The presence of the trifluoromethyl group in Boc-D-3,4,5-trifluorophenylalanine would likely influence the reactivity of the amino acid in peptide coupling reactions, potentially improving the stability of the peptide or altering its binding characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-D-3,4,5-trifluorophenylalanine would be influenced by both the Boc group and the trifluoromethyl substituents. The Boc group increases the steric bulk and provides protection during synthesis, while the trifluoromethyl groups could increase the hydrophobicity of the molecule and affect its acidity/basicity. These properties are crucial for the solubility, stability, and reactivity of the amino acid in various solvents and under different reaction conditions. Although the papers provided do not discuss these properties in detail for Boc-D-3,4,5-trifluorophenylalanine, they do provide a foundation for understanding how such modifications can affect an amino acid's behavior.
科学的研究の応用
Photoactivatable Analogue for Protein Synthesis
Boc-D-3,4,5-trifluorophenylalanine, as a derivative of phenylalanine, has been utilized in the synthesis of photoactivatable analogues for protein synthesis. Baldini et al. (1988) demonstrated its application in acylating adenosine derivatives to create biologically active misaminoacylated tRNA, which plays a significant role in protein synthesis in an in vitro translation system (Baldini et al., 1988).
Native Chemical Ligation in Peptide Synthesis
The compound is also instrumental in native chemical ligation, a method crucial for synthesizing complex peptides. Crich and Banerjee (2007) explored its use in erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrating its effectiveness in peptide synthesis through native chemical ligation followed by selective desulfurization (Crich & Banerjee, 2007).
Enantioselective Synthesis in Drug Development
Firooznia et al. (1999) discussed the enantioselective synthesis of this compound, which is pivotal in the development of various pharmaceuticals. They described the production of enantiomerically enriched derivatives via enzymatic resolution, highlighting its significance in creating 4-substituted phenylalanine derivatives (Firooznia et al., 1999).
Fluorinated Amino Acids in Protein Chemistry
Qin, Sheridan, and Gao (2012) synthesized a series of para-substituted tetrafluorophenylalanines from Boc-D-3,4,5-trifluorophenylalanine. These novel unnatural amino acids with distinct (19)F NMR signatures are potent tools in analyzing protein-membrane interactions in NMR spectroscopy (Qin, Sheridan, & Gao, 2012).
Diffusional Behavior in Solid-Phase Reaction Field
Yamane et al. (2002) studied the diffusional behavior of tert-butyloxycarbonyl-l-phenylalanine (Boc-Phe) in Merrifield network polystyrene gels, a solid-phase reaction field. This research provides crucial insights into the physical properties of amino acids in different environments, which is essential for understanding chemical interactions in various reaction conditions (Yamane et al., 2002).
Large-Scale Synthesis for Pharmaceutical Intermediates
Fox et al. (2011) developed a synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate, demonstrating its practical application in large-scale synthesis suitable for industrial production. This method has significant implications for the efficient and scalable production of pharmaceutical intermediates (Fox et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLICWOIFEQMR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371199 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-3,4,5-trifluorophenylalanine | |
CAS RN |
205445-55-2 | |
| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



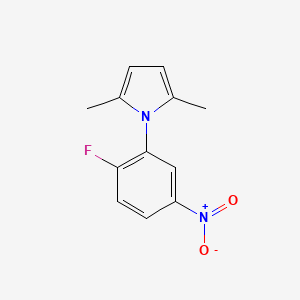
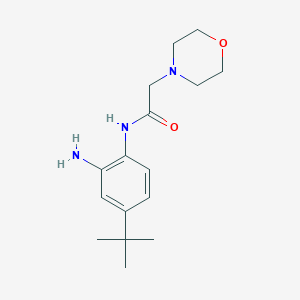
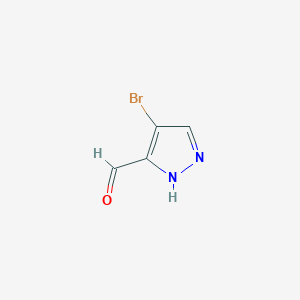
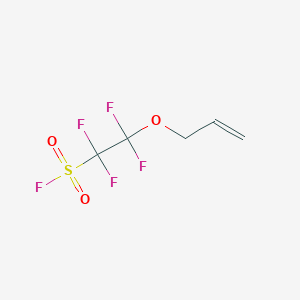
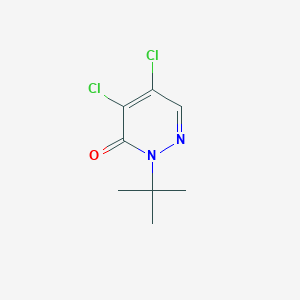
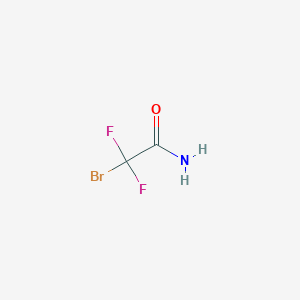

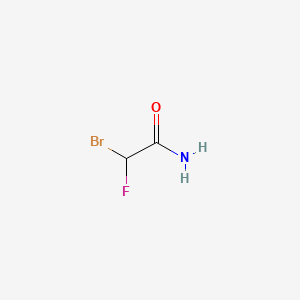
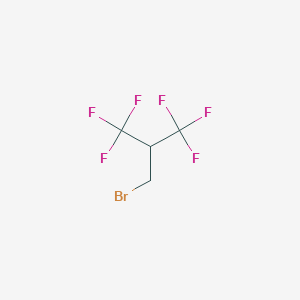
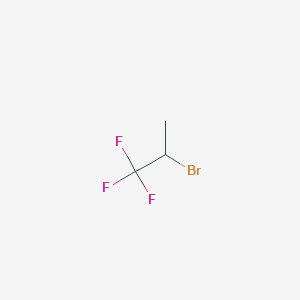
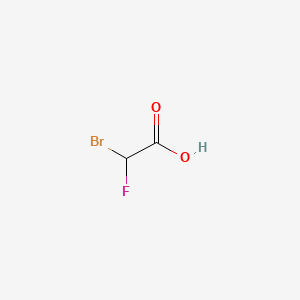
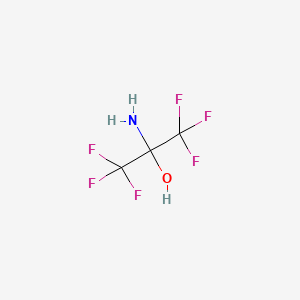
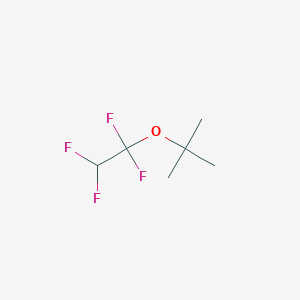
![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)